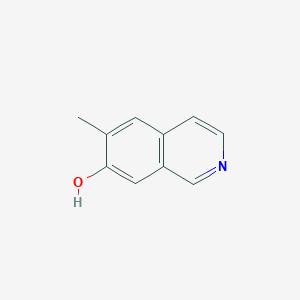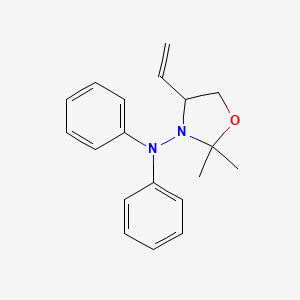
4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine is a complex organic compound characterized by its unique oxazolidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine typically involves the reaction of appropriate amines with oxazolidine derivatives under controlled conditions. One common method involves the use of 2,2-dimethyl-1,3-oxazolidine as a starting material, which is then reacted with N,N-diphenylamine in the presence of a suitable catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-2,2-diphenyl-4-{4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-piperidinyl}butanamide: This compound shares structural similarities but differs in its functional groups and biological activities.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine is unique due to its specific oxazolidine ring structure and the presence of ethenyl and diphenyl groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
652156-82-6 |
|---|---|
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
4-ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine |
InChI |
InChI=1S/C19H22N2O/c1-4-16-15-22-19(2,3)21(16)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,1,15H2,2-3H3 |
InChI-Schlüssel |
WWPYXEIMPGAKCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N(C(CO1)C=C)N(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)

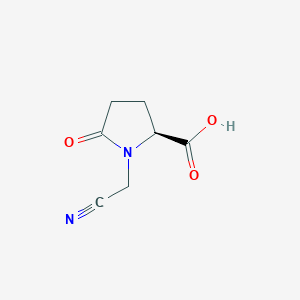

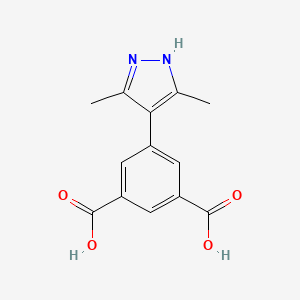
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
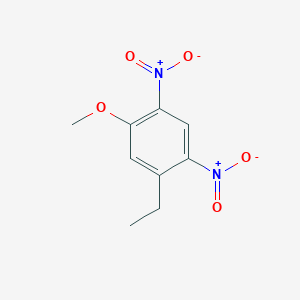
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)


![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)

